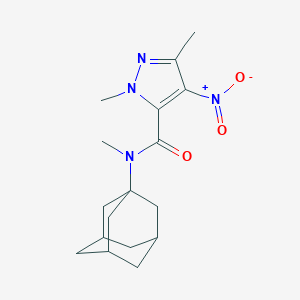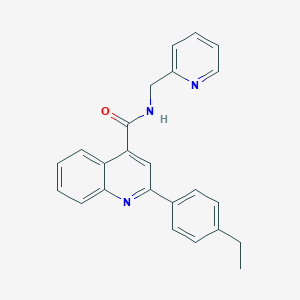![molecular formula C24H18N+ B280514 14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium](/img/structure/B280514.png)
14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium, also known as DB67, is a heterocyclic compound with potential biological applications. DB67 has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium is not fully understood, but studies suggest that it may inhibit cell proliferation and induce cell cycle arrest in cancer cells. This compound may also induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. However, studies have also shown that this compound may have adverse effects on the cardiovascular system, including hypotension and cardiac arrhythmias. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium has several advantages for lab experiments, including its potential as a photosensitizer in photodynamic therapy and its anti-tumor activity in various cancer cell lines. However, this compound also has limitations, including its low solubility in water and potential adverse effects on the cardiovascular system.
Direcciones Futuras
Future research on 14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium should focus on improving its solubility in water and reducing its potential adverse effects on the cardiovascular system. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment. Other potential applications of this compound in scientific research, such as its use as a fluorescent probe or its potential as an antibacterial agent, should also be explored.
In conclusion, this compound is a heterocyclic compound with potential applications in scientific research, particularly in the field of cancer research. Its synthesis methods have been optimized, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment. While this compound has several advantages for lab experiments, further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium can be synthesized through a variety of methods, including the condensation of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxaldehyde and 2-nitrobenzaldehyde followed by reduction, and the reaction of 2-nitrobenzaldehyde and 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid with phosphorus oxychloride. These methods have been optimized to improve yields and purity of this compound.
Aplicaciones Científicas De Investigación
14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound exhibits anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been studied for its potential as a photosensitizer in photodynamic therapy, a treatment that uses light to activate a photosensitizing agent to kill cancer cells.
Propiedades
Fórmula molecular |
C24H18N+ |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
17-azoniahexacyclo[15.7.1.02,15.03,8.09,14.021,25]pentacosa-1,3,5,7,9,11,13,15,17,19,21(25)-undecaene |
InChI |
InChI=1S/C24H18N/c1-2-11-19-17(9-1)18-10-3-4-12-20(18)23-21-13-5-7-16-8-6-14-25(24(16)21)15-22(19)23/h1-4,6,8-12,14-15H,5,7,13H2/q+1 |
Clave InChI |
DMFACUUVTDZOMP-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C(=C4C5=CC=CC=C5C6=CC=CC=C6C4=C[N+]3=CC=C2)C1 |
SMILES canónico |
C1CC2=C3C(=C4C5=CC=CC=C5C6=CC=CC=C6C4=C[N+]3=CC=C2)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B280431.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B280441.png)

![methyl 2-{[(1,2,3-trimethyl-1H-indol-5-yl)carbonyl]amino}benzoate](/img/structure/B280445.png)


![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B280450.png)
![N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B280451.png)

![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B280453.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280454.png)
